molecular formula C21H17ClN2O4S B14208451 N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827576-99-8

N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14208451
CAS No.: 827576-99-8
M. Wt: 428.9 g/mol
InChI Key: KYDFMBXPKDAQMV-UHFFFAOYSA-N
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Description

N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with the molecular formula C20H18ClN3O5S2. It is known for its complex structure, which includes a chlorobenzoyl group, a sulfamoyl group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with 2-aminophenylsulfonamide in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction, crystallization, and recrystallization techniques are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cyclooxygenases (COX), which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, it may interact with other molecular pathways involved in cell signaling and immune response .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(4-Chlorophenyl)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[2-(4-Chlorobenzyl)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[2-(4-Chlorophenyl)phenyl]sulfonyl}phenyl)acetamide

Uniqueness

N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzoyl group, in particular, contributes to its potential as an anti-inflammatory agent, distinguishing it from other similar compounds .

Properties

CAS No.

827576-99-8

Molecular Formula

C21H17ClN2O4S

Molecular Weight

428.9 g/mol

IUPAC Name

N-[4-[[2-(4-chlorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H17ClN2O4S/c1-14(25)23-17-10-12-18(13-11-17)29(27,28)24-20-5-3-2-4-19(20)21(26)15-6-8-16(22)9-7-15/h2-13,24H,1H3,(H,23,25)

InChI Key

KYDFMBXPKDAQMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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